molecular formula C12H16O2 B7861694 3-(4-Ethylphenyl)oxolan-3-ol

3-(4-Ethylphenyl)oxolan-3-ol

Cat. No.: B7861694
M. Wt: 192.25 g/mol
InChI Key: VPWIFFYUHNZXOI-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)oxolan-3-ol is an organic compound characterized by the presence of an oxolane ring substituted with a 4-ethylphenyl group. This compound belongs to the class of alcohols and is known for its unique structural features, which contribute to its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)oxolan-3-ol typically involves the reaction of 4-ethylphenylmagnesium bromide with oxirane, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 4-ethylphenyl oxirane in the presence of a suitable catalyst, such as palladium on carbon. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-(4-ethylphenyl)oxolan-3-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted oxolane compounds.

Scientific Research Applications

3-(4-Ethylphenyl)oxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the oxolane ring structure contributes to its binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)oxolan-3-ol
  • 3-(4-Isopropylphenyl)oxolan-3-ol
  • 3-(4-Phenyl)oxolan-3-ol

Comparison: 3-(4-Ethylphenyl)oxolan-3-ol is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. Compared to its methyl and isopropyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound in various applications.

Properties

IUPAC Name

3-(4-ethylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWIFFYUHNZXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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